molecular formula C13H6Cl2O4 B14597029 3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-39-7

3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione

Cat. No.: B14597029
CAS No.: 61189-39-7
M. Wt: 297.09 g/mol
InChI Key: FMUIQVDQVVAPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound with a unique structure that includes a pyrano3,2-cbenzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . The reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclocoumarol
  • Anticoagulans 63
  • Cumopyran
  • Methanopyranorin

Uniqueness

3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61189-39-7

Molecular Formula

C13H6Cl2O4

Molecular Weight

297.09 g/mol

IUPAC Name

3,4-dichloro-9-methylpyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C13H6Cl2O4/c1-5-2-3-7-6(4-5)11-8(12(16)18-7)9(14)10(15)13(17)19-11/h2-4H,1H3

InChI Key

FMUIQVDQVVAPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=O)C(=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.